

Technical Guide: Physical Properties of 3-Chlorothietane 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorothietane 1,1-dioxide

Cat. No.: B095794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound of interest in synthetic chemistry. Its strained four-membered ring, activated by the electron-withdrawing sulfone group and the chlorine substituent, makes it a versatile building block for the introduction of the thietane dioxide moiety into larger molecules. This guide provides a comprehensive overview of the known physical and spectroscopic properties of **3-Chlorothietane 1,1-dioxide**, along with relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3-Chlorothietane 1,1-dioxide** are summarized below.

Property	Value	Reference
CAS Number	15953-83-0	[1]
Molecular Formula	C ₃ H ₅ ClO ₂ S	[1]
Molecular Weight	140.59 g/mol	[1]
Appearance	Pale brown solid	[2]

Tabulated Physical Properties

This section details the known quantitative physical properties of **3-Chlorothietane 1,1-dioxide**. It should be noted that experimentally determined values for boiling point and density are not readily available in the reviewed literature; therefore, predicted values are provided.

Physical Property	Value	Notes	Reference
Melting Point	136.5-137.5 °C	Experimental	Not Specified
Boiling Point	359.7 ± 35.0 °C	Predicted	Not Specified
Density	1.53 ± 0.1 g/cm ³	Predicted	Not Specified
Solubility	Data not available	-	-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Chlorothietane 1,1-dioxide**. The following data has been reported.

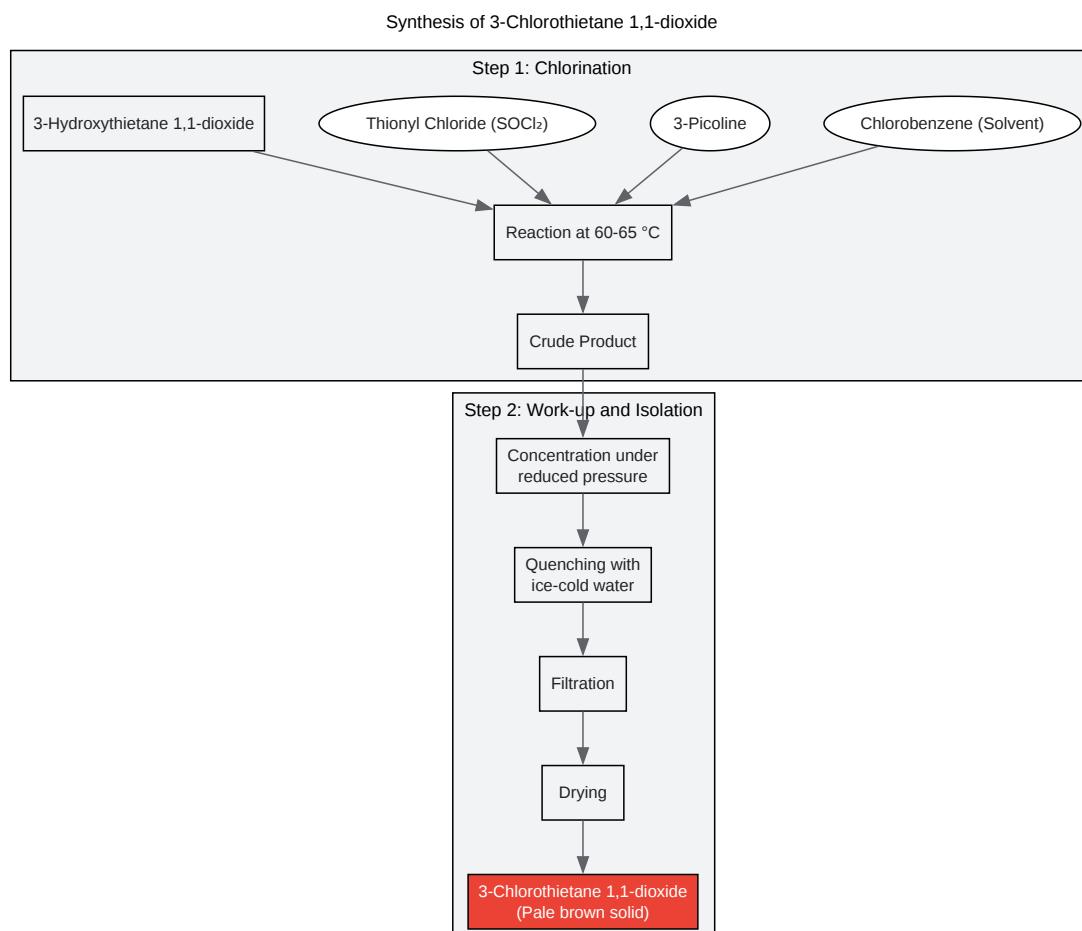
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference
¹ H NMR	DMSO-d ₆	4.92-4.83 (m, 3H), 4.39-4.30 (m, 2H)	[2]
¹³ C NMR	DMSO-d ₆	75.1, 37.2	[2]

Mass Spectrometry (MS)

Technique	Result	Notes	Reference
GC-MS	m/z = 140 [M] ⁺	Molecular ion peak observed	[2]

Infrared (IR) Spectroscopy


No experimental IR spectroscopic data for **3-Chlorothietane 1,1-dioxide** was found in the reviewed literature.

Experimental Protocols

Synthesis of 3-Chlorothietane 1,1-dioxide

The following protocol is adapted from a patented synthesis method.[\[2\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Chlorothietane 1,1-dioxide**.

Procedure:

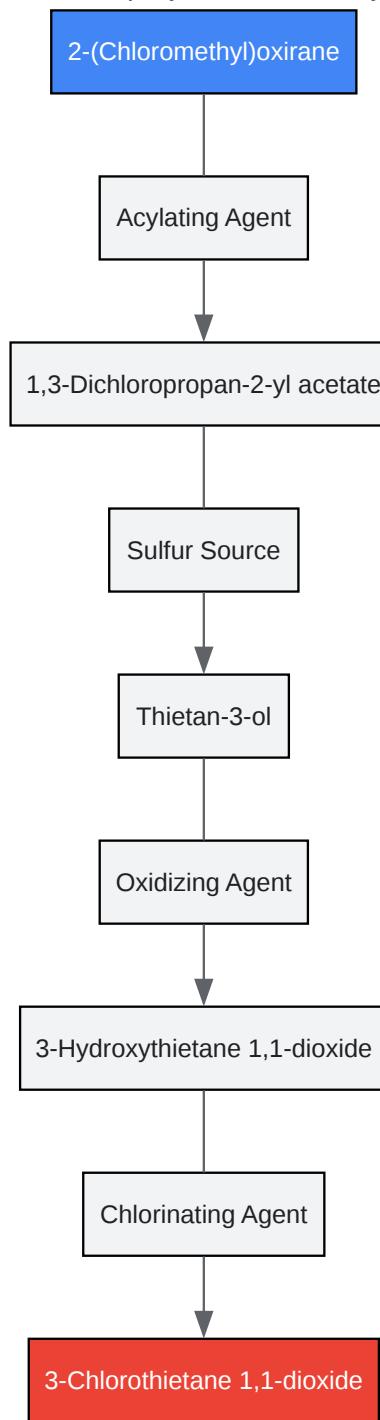
- A solution of 3-hydroxy thietane 1,1-dioxide (229.0 g) in chlorobenzene (1150 mL) and 3-picoline (183.0 g) is prepared at room temperature under an inert atmosphere.[2]
- The reaction mixture is heated to 60-65 °C.[2]
- Thionyl chloride (SOCl₂) (445.0 g) is added to the heated mixture.[2]
- Upon completion of the reaction, the mixture is concentrated under reduced pressure.[2]
- The concentrated residue is quenched by the addition of ice-cold water.[2]
- The resulting solid is collected by filtration and dried to yield **3-chlorothietane 1,1-dioxide** as a pale brown solid (254 g).[2]

General Protocol for Melting Point Determination

While the specific method used for determining the melting point of **3-Chlorothietane 1,1-dioxide** is not detailed in the available literature, a general procedure using a capillary melting point apparatus is as follows:

- A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[3]
- The capillary tube is placed in a melting point apparatus.[4][5]
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[1]
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[1][5]
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A narrow melting range (1-2 °C) is indicative of a pure compound.[3]

General Protocol for Solubility Determination


A general qualitative method for determining the solubility of an organic compound is outlined below. No specific solubility data for **3-Chlorothietane 1,1-dioxide** has been found.

- Approximately 25 mg of the solid compound is placed in a small test tube.[6]
- 0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition. [6]
- The compound is classified as soluble if it dissolves completely. If any solid remains, it is classified as insoluble.[7]
- This procedure can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) to establish a solubility profile.[6][7]

Logical Relationships: Synthesis Pathway

The synthesis of **3-Chlorothietane 1,1-dioxide** can be part of a larger synthetic route. A patent describes a multi-step process starting from 2-(chloromethyl)oxirane.[2]

Multi-step Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Logical flow of a multi-step synthesis for **3-Chlorothietane 1,1-dioxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Chlorothietane 1,1-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095794#physical-properties-of-3-chlorothietane-1-1-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com